N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide
Description
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is a fused heterocyclic system, and a diphenylpropanamide moiety, contributing to its unique chemical properties.
Properties
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-17-10-9-15-28-24(17)26-18(2)23(25(28)30)27-22(29)16-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-15,21H,16H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFHYKZLXYNQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
The pyrido[1,2-a]pyrimidinone core is traditionally synthesized via cyclocondensation between 2-aminopyridine derivatives and α-keto esters or diketones. For 2,9-dimethyl substitution, 2-amino-6-methylpyridine reacts with dimethylacetylene dicarboxylate (DMAD) under acidic conditions:
$$
\text{2-Amino-6-methylpyridine} + \text{DMAD} \xrightarrow{\text{HCl, EtOH}} \text{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine} \quad
$$
Yields typically range from 45% to 62%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Introduction of the 3-Amino Group
Nitration of the pyrido[1,2-a]pyrimidinone core at position 3 followed by reduction provides the 3-amine intermediate:
$$
\text{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine} \xrightarrow[\text{HNO}3, \text{H}2\text{SO}4]{\text{NaBH}4} \text{3-Amino derivative} \quad
$$
This step is critical for subsequent acylation but suffers from over-nitration side reactions, necessitating careful temperature control (0–5°C).
Acylation with 3,3-Diphenylpropanoyl Chloride
The 3-amine intermediate is acylated with 3,3-diphenylpropanoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base:
$$
\text{3-Amino derivative} + \text{3,3-Diphenylpropanoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target compound} \quad
$$
Reaction yields average 70–85%, with purity enhanced via column chromatography (silica gel, hexane/ethyl acetate).
Modern Catalytic Methods
Photoredox C–H Arylation
Recent advances employ photoredox catalysis to functionalize the pyrido[1,2-a]pyrimidinone core directly. Using 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborate and aryl radicals generated from aryl diazonium salts, the C–H bond at position 3 is arylated under visible light (510 nm) with eosin Y as a photocatalyst:
$$
\text{Diazonium salt} + \text{Aryl radical} \xrightarrow[\text{EY-Na, MeCN/H}_2\text{O}]{\text{Visible light}} \text{Arylated product} \quad
$$
This method achieves regioselectivity >90% and reduces reliance on transition metals, though yields remain moderate (53–63%).
Suzuki–Miyaura Coupling
For late-stage diversification, Suzuki–Miyaura coupling introduces the diphenylpropanamide moiety via a boronic ester intermediate. The 3-bromo-pyrido[1,2-a]pyrimidinone undergoes palladium-catalyzed coupling with 3,3-diphenylpropanamide boronic ester:
$$
\text{3-Bromo derivative} + \text{Boronic ester} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target compound} \quad
$$
Yields range from 55% to 68%, with catalyst loading optimized at 5 mol%.
Comparative Analysis of Synthetic Routes
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 45–62% | Acidic, reflux | Scalability | Low regioselectivity |
| Photoredox Arylation | 53–63% | Visible light, room temperature | Metal-free, high regioselectivity | Moderate yields |
| Suzuki–Miyaura Coupling | 55–68% | Pd catalyst, reflux | Late-stage diversification | Catalyst cost, purification challenges |
Optimization Strategies and Process Considerations
Solvent Systems
Catalytic Additives
Temperature and Time
- Cyclocondensation : Reflux (80°C, 12 h) ensures complete ring closure.
- Photoredox reactions : Room temperature (20°C, 4 h) minimizes side reactions.
Chemical Reactions Analysis
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects.
Comparison with Similar Compounds
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide can be compared with other similar compounds, such as:
Pyrido[1,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and chemical properties.
Diphenylpropanamide derivatives: These compounds have similar side chains but different core structures, affecting their overall reactivity and applications. The uniqueness of this compound lies in its specific combination of the pyrido[1,2-a]pyrimidine core and the diphenylpropanamide moiety, which contributes to its distinct chemical and biological properties.
Biological Activity
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido[1,2-a]pyrimidine core and a diphenylpropanamide moiety. The molecular formula is with a molecular weight of 390.5 g/mol. Its unique structural components contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O2 |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it has shown efficacy against Staphylococcus aureus , Escherichia coli , and Bacillus subtilis . The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer .
Case Study: Anticancer Efficacy
- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values:
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This effect may be beneficial in treating chronic inflammatory diseases.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: It may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation: The compound can bind to various receptors involved in inflammation and apoptosis signaling pathways.
Comparative Analysis with Similar Compounds
When compared to other compounds in the same class, such as thiazolidinones and imidazole derivatives, this compound demonstrates enhanced efficacy in microbial inhibition and cytotoxicity against cancer cells .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| N-(2,9-dimethyl...) | Antibacterial | 10 (S. aureus) |
| Thiazolidinone Derivative | Antibacterial | 15 (E. coli) |
| Imidazole Derivative | Anticancer | 25 (MCF-7) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions starting with condensation of substituted pyrimidine precursors. For example, cyclization of a pyrimidine intermediate with 3,3-diphenylpropanamide under acidic or basic conditions (e.g., ethanol/toluene at reflux) . Optimization includes:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to achieve >95% purity.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Toluene, 110°C, 12h | 65 | 90 |
| Amide Coupling | EDCI/HOBt, DMF, RT | 78 | 95 |
Q. Which analytical techniques are most effective for characterizing molecular structure and purity?
- Structural Confirmation :
- X-ray crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL for refinement) .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d6) to confirm substituent positions (e.g., dimethyl groups at C2/C9, diphenylpropanamide moiety) .
- Purity Assessment :
- HPLC : Reverse-phase C18 column (ACN/water gradient) to detect impurities <0.5% .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peak (e.g., [M+H]⁺ at m/z 482.2) .
Q. What are the key physicochemical properties under various experimental conditions?
- Solubility :
- DMSO (>50 mg/mL), ethanol (10 mg/mL), water (<0.1 mg/mL) .
- Stability :
- pH-dependent degradation: Stable at pH 4–7 (24h, 25°C); hydrolyzes in basic conditions (pH >9) .
- Light sensitivity: Store in amber vials at -20°C for long-term stability .
Advanced Research Questions
Q. How can researchers determine molecular targets and mechanisms of action in biological systems?
- Target Identification :
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity (IC50 values) .
- Pull-down Assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates .
- Mechanistic Studies :
- Cellular Assays : Measure apoptosis (Annexin V/PI staining) or cell cycle arrest (flow cytometry) in cancer models .
- Enzyme Inhibition : Monitor substrate conversion (e.g., ATPase activity via malachite green assay) .
Q. What strategies establish structure-activity relationships (SAR) for pyrido[1,2-a]pyrimidine derivatives?
- Substituent Modification :
- Core Modifications : Compare analogs with methyl (C2/C9) vs. chloro/fluoro groups (e.g., 7-chloro derivatives in ).
- Side-Chain Optimization : Replace diphenylpropanamide with naphthamide or cyclopentylacetamide to assess potency .
- Data Table :
| Derivative | Substituents | IC50 (μM) | Target |
|---|---|---|---|
| Parent Compound | 2,9-dimethyl, diphenylpropanamide | 0.8 | Kinase X |
| Analog A | 7-chloro, naphthamide | 0.3 | Kinase X |
| Analog B | 2-methyl, cyclopentylacetamide | 1.2 | Kinase Y |
Q. How should contradictory biological activity data between research groups be analyzed?
- Critical Factors :
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time .
- Compound Purity : Impurities >1% (e.g., unreacted intermediates) may skew results .
- Resolution Strategies :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) .
- Orthogonal Assays : Confirm findings using SPR (binding affinity) and Western blot (target phosphorylation) .
Q. What computational approaches predict binding modes and pharmacokinetic properties?
- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 4XYZ) .
- ADMET Prediction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
